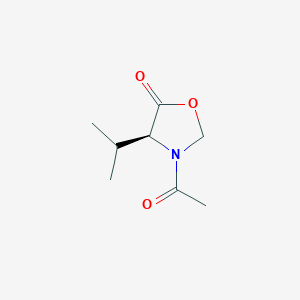
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one is a chiral oxazolidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one typically involves the cyclization of appropriate amino alcohols with acylating agents. One common method includes the reaction of (S)-isopropylamine with ethyl chloroformate to form the intermediate, which is then cyclized to yield the oxazolidine ring. The reaction conditions often require a base such as triethylamine and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and functionalized oxazolidines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and neurological disorders.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which (4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-4-Isopropyl-3-acetyloxazolidine-5-one: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-Isopropyl-3-acetyloxazolidine: A non-chiral analog with similar structural features but lacking the chiral center.
3-Acetyloxazolidine-5-one: A simpler analog without the isopropyl group.
Uniqueness
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and chiral catalysis.
Propiedades
Número CAS |
125679-71-2 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-8(11)12-4-9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 |
Clave InChI |
QOSOTPZRTCWDOH-ZETCQYMHSA-N |
SMILES |
CC(C)C1C(=O)OCN1C(=O)C |
SMILES isomérico |
CC(C)[C@H]1C(=O)OCN1C(=O)C |
SMILES canónico |
CC(C)C1C(=O)OCN1C(=O)C |
Sinónimos |
5-Oxazolidinone, 3-acetyl-4-(1-methylethyl)-, (4S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















